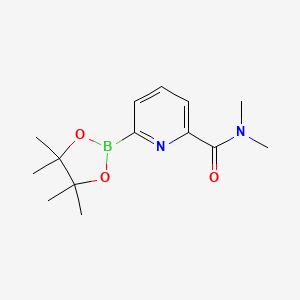

N,N-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide

Description

N,N-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide (CAS No. 1006876-27-2) is a boronic ester-functionalized picolinamide derivative with the molecular formula C₁₅H₂₁BN₂O₃ . The compound features a pinacol boronate group at the pyridine ring's 3-position and a dimethylamide substituent at the 2-position. This structure renders it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, a method widely employed in medicinal chemistry and materials science for constructing biaryl motifs . The pinacol ester protects the boronic acid, enhancing stability and handling under ambient conditions. Synthetically, it is prepared via palladium-catalyzed borylation of halogenated picolinamide precursors or direct substitution reactions involving B₂pin₂ (bis(pinacolato)diboron) under copper or palladium catalysis .

Key applications include:

- Drug discovery: As a building block for kinase inhibitors and other bioactive molecules.

- Materials science: In the synthesis of conjugated polymers and organic electronic materials.

Properties

Molecular Formula |

C14H21BN2O3 |

|---|---|

Molecular Weight |

276.14 g/mol |

IUPAC Name |

N,N-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide |

InChI |

InChI=1S/C14H21BN2O3/c1-13(2)14(3,4)20-15(19-13)11-9-7-8-10(16-11)12(18)17(5)6/h7-9H,1-6H3 |

InChI Key |

HUGCJQADFYXYKI-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)C(=O)N(C)C |

Origin of Product |

United States |

Preparation Methods

Summary Table of Key Preparation Steps

| Step | Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Halogenated picolinamide precursor synthesis | Starting from picolinic acid derivatives | Halogenated intermediate ready for borylation |

| 2 | Picolinoyl chloride formation | Oxalyl chloride, DMF catalyst, DCM solvent | Reactive acyl chloride intermediate |

| 3 | Amide formation with N,N-dimethylamine | Dimethylamine, base, mild conditions | N,N-Dimethylpicolinamide intermediate |

| 4 | Palladium-catalyzed borylation | Pd catalyst (X-Phos Pd G2), B2pin2, K3PO4, dioxane/H2O, 80°C | Installation of dioxaborolane boronate ester at 6-position |

| 5 | Purification | Reverse phase chromatography, flash chromatography | Pure this compound |

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide can undergo various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester group with aryl or vinyl halides in the presence of a palladium catalyst and a base. The reaction typically forms biaryl or styrene derivatives.

Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid or borate ester.

Substitution: The picolinamide moiety can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

Palladium catalysts: Commonly used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide.

Solvents: Dimethylformamide (DMF), toluene, or ethanol.

Oxidizing agents: Such as hydrogen peroxide or sodium perborate.

Major Products

Biaryl compounds: From Suzuki-Miyaura coupling.

Boronic acids: From oxidation of the boronic ester group.

Substituted picolinamides: From nucleophilic substitution reactions.

Scientific Research Applications

N,N-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide has several applications in scientific research:

Organic Synthesis: Used as a building block in the synthesis of more complex molecules, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling.

Materials Science:

Medicinal Chemistry: Investigated for its potential use in drug discovery and development, particularly as a precursor for bioactive molecules.

Biological Research: Used in the study of enzyme inhibitors and other biologically active compounds.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide largely depends on the specific application. In Suzuki-Miyaura coupling, the boronic ester group reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds. The palladium catalyst facilitates the transmetalation and reductive elimination steps, leading to the formation of the desired product.

Comparison with Similar Compounds

Amide vs. Ester Derivatives

The target compound’s N,N-dimethylamide group provides superior hydrolytic stability compared to ester derivatives like Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate . Esters are prone to hydrolysis under basic or acidic conditions, limiting their utility in aqueous reaction media .

Substituent Position and Electronic Effects

- N-Methyl vs. N,N-Dimethyl Amides: The N-methyl analog (CAS No. 945863-21-8) exhibits lower steric bulk, enabling faster transmetalation in Suzuki-Miyaura reactions. However, the dimethylamide in the target compound improves solubility in polar aprotic solvents (e.g., DMF, DMSO) .

- 4-Methoxybenzyl Substituent : The bulky 4-methoxybenzyl group in N-(4-Methoxybenzyl)-5-(...)picolinamide increases lipophilicity (logP ~3.5), making it suitable for blood-brain barrier penetration in CNS drug candidates .

Reactivity in Cross-Coupling Reactions

- The target compound’s boronate at pyridine-3 positions the reactive site away from the amide group, minimizing steric clashes during palladium-catalyzed couplings .

- N,N-Dimethyl-5-(...)pyridin-2-amine (CAS No. 1036991-24-8) lacks an amide but features an electron-rich amine, which can coordinate to copper or palladium catalysts, altering reaction pathways in C–N bond-forming reactions .

Q & A

Q. What are the recommended synthetic routes for N,N-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide?

Methodological Answer: The synthesis typically involves a multi-step approach:

Alkylation/Amidation : Introduce the N,N-dimethyl group to picolinamide via alkylation using methylating agents (e.g., methyl iodide) in the presence of a base .

Bromination : Brominate the aromatic ring at the 6-position using N-bromosuccinimide (NBS) under radical or Lewis acid catalysis .

Borylation : Perform a Miyaura borylation with bis(pinacolato)diboron (B₂Pin₂) using a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (KOAc) in a solvent like dioxane at 80–100°C .

Example Protocol:

| Step | Reagents/Conditions | Characterization |

|---|---|---|

| Bromination | NBS, AIBN, CCl₄, reflux | GC-MS, H NMR |

| Borylation | Pd(dppf)Cl₂, B₂Pin₂, KOAc, dioxane, 90°C | B NMR, HRMS |

Q. How should researchers characterize this compound spectroscopically?

Methodological Answer:

- H/C NMR : Confirm the dimethylamide group (δ ~3.0–3.5 ppm for N-CH₃) and boronate ester (δ ~1.3 ppm for pinacol methyl groups). Aromatic protons appear as distinct multiplet patterns .

- B NMR : A singlet near δ 30–35 ppm confirms the boronate ester .

- HRMS : Exact mass analysis verifies molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) .

- IR : Stretching vibrations for amide C=O (~1650 cm⁻¹) and B-O (~1350 cm⁻¹) .

Data Interpretation Tip : Cross-validate NMR shifts with computational methods (DFT) if unexpected signals arise .

Advanced Research Questions

Q. What strategies optimize the yield of Suzuki-Miyaura cross-coupling reactions using this boronate ester?

Methodological Answer:

- Catalyst Screening : Compare Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dtbpf)) for steric/electronic effects .

- Solvent/Base Optimization : Use polar aprotic solvents (THF, DMF) with inorganic bases (K₂CO₃, CsF) to enhance reactivity .

- Ligand Effects : Bulky ligands (e.g., SPhos) improve turnover in electron-deficient aryl halide couplings .

Case Study : A PdCl₂(dppf)-catalyzed coupling with 4-bromotoluene achieved 85% yield in DMF/K₂CO₃ at 100°C .

Q. How can computational methods resolve contradictions in reaction mechanisms or regioselectivity?

Methodological Answer:

- DFT Calculations : Model transition states to predict regioselectivity in cross-coupling or borylation steps .

- Molecular Dynamics : Simulate solvent effects on reaction pathways .

- Validation : Correlate computed activation energies with experimental kinetic data .

Example : DFT studies on analogous boronate esters revealed oxidative addition as the rate-determining step in Pd-catalyzed reactions .

Q. What advanced applications exist for this compound in materials science?

Methodological Answer:

- OLEDs : Incorporate into electron-transport layers via Suzuki coupling with fluorene or carbazole derivatives (e.g., 9,9-dimethyl-10-arylacridines) .

- Polymer Synthesis : Use as a monomer in conjugated polymers for organic semiconductors .

- Photocatalysts : Functionalize with transition metals (e.g., Ir or Ru) for light-harvesting complexes .

Experimental Design : Co-polymerize with 2,7-dibromo-9,9-dioctylfluorene via Pd-catalyzed cross-coupling to yield luminescent polymers .

Data Contradiction Analysis

Q. How to address discrepancies in catalytic performance across studies?

Methodological Answer:

- Control Experiments : Replicate reactions with identical substrates, catalysts, and conditions to isolate variables .

- By-Product Analysis : Use LC-MS or MALDI-TOF to identify homocoupling or deboronation side products .

- Crystallography : Resolve crystal structures (e.g., via OLEX2/SHELXL ) to confirm ligand coordination modes.

Example : Conflicting yields in Pd-catalyzed couplings may stem from trace moisture or oxygen; rigorous degassing improves reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.